N-(4-sec-butoxyphenyl)isonicotinamide

Description

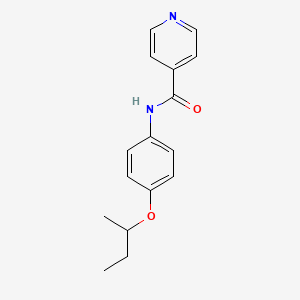

N-(4-sec-butoxyphenyl)isonicotinamide is a synthetic derivative of isonicotinamide, a pyridine-based compound with a well-documented role in medicinal chemistry. The molecule comprises an isonicotinamide core (pyridine-4-carboxamide) linked to a 4-sec-butoxyphenyl group via an amide bond. The sec-butoxy substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding compared to simpler analogs.

Properties

IUPAC Name |

N-(4-butan-2-yloxyphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-12(2)20-15-6-4-14(5-7-15)18-16(19)13-8-10-17-11-9-13/h4-12H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRNEIUQGZPZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical properties of isonicotinamide derivatives are highly dependent on substituents. Below is a comparative analysis of N-(4-sec-butoxyphenyl)isonicotinamide and structurally related analogs:

*Calculated based on formula C₁₆H₁₉N₃O₂.

†Based on compound 1 in .

‡Approximate value from .

- Electron Effects : Unlike the electron-withdrawing trifluoromethyl group in , the sec-butoxy substituent is electron-donating, which may alter hydrogen-bonding capacity and target interactions.

- Rigidity vs. Flexibility : The hydrazine linker in introduces rigidity, whereas the sec-butoxy group provides conformational flexibility, possibly affecting binding kinetics.

Pharmacological Activities

- Antimicrobial Activity : Thiazolidinedione derivatives (e.g., compound 68 in ) exhibit broad-spectrum antimicrobial activity due to aromatic and halogen substituents. The sec-butoxyphenyl group may similarly enhance activity by modulating lipophilicity and target affinity.

- Antitubercular Potential: Isonicotinamide derivatives with hydrazine linkers (e.g., ) show anti-tubercular activity. The sec-butoxy group’s bulk could influence interactions with Mycobacterium tuberculosis enzymes, though this requires experimental validation.

- Co-Crystal Formation : Like other isonicotinamides, the target compound may form co-crystals with carboxylic acids or heterocycles (e.g., pyrazine), improving solubility and stability .

Key Research Findings and Gaps

- Structure-Activity Relationships (SAR) : The sec-butoxy group’s impact on bioactivity remains underexplored. Comparative studies with tert-butoxy or linear alkoxy analogs could clarify its role.

- Toxicity Data: No direct toxicological data exist for this compound. Extrapolation from structurally related GRAS compounds is insufficient for drug development purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.